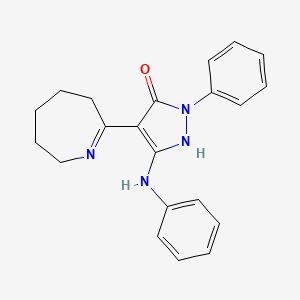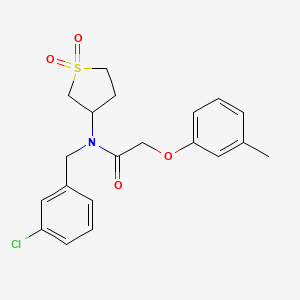![molecular formula C20H22ClN5O3S B12145810 3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12145810.png)
3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where the ethylamine derivative reacts with morpholine.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted derivatives, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: Its quinoxaline core makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced solubility and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine moiety enhances its solubility, allowing it to effectively reach its targets. The sulfonamide group can form strong hydrogen bonds, further stabilizing its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chloro groups but has a different core structure.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: Similar in having a sulfonamide linkage and morpholine moiety but differs in the core structure.
Uniqueness
What sets 3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide apart is its quinoxaline core, which is known for its diverse biological activities. This makes it a particularly attractive candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H22ClN5O3S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H22ClN5O3S/c21-15-4-3-5-16(14-15)30(27,28)25-20-19(22-8-9-26-10-12-29-13-11-26)23-17-6-1-2-7-18(17)24-20/h1-7,14H,8-13H2,(H,22,23)(H,24,25) |
InChI Key |
IFBJQDOMQYFLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B12145729.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12145732.png)

![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145745.png)

![ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12145757.png)
![5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145762.png)
![ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12145770.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12145775.png)


![(5Z)-3-methyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12145816.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145825.png)
![(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12145831.png)
